molecular formula C30H35N3O5 B11974703 DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11974703
M. Wt: 517.6 g/mol
InChI Key: YBCNJIGDTMZNEE-UHFFFAOYSA-N
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Description

DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of tert-butyl groups, a furan ring, a phenyl group, and a pyrazole ring, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the Hiyama-Denmark cross-coupling reaction, where 4-(tert-butyl)-2-(tert-butyldimethylsilyl)pyridine and 2-bromo-4-(tert-butyl)pyridine are used as starting materials . The reaction is catalyzed by palladium complexes and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI(Tert-butyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H35N3O5

Molecular Weight

517.6 g/mol

IUPAC Name

ditert-butyl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H35N3O5/c1-18-23(27(34)37-29(3,4)5)25(24(19(2)31-18)28(35)38-30(6,7)8)21-17-33(20-13-10-9-11-14-20)32-26(21)22-15-12-16-36-22/h9-17,25,31H,1-8H3

InChI Key

YBCNJIGDTMZNEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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